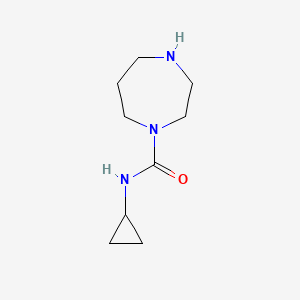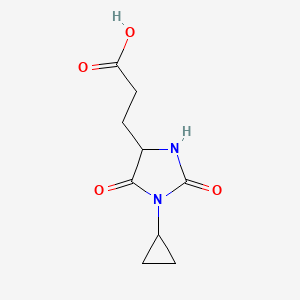
3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline
Overview
Description
3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Compounds with 1,2,4-triazole structure have shown a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. They are also valuable intermediates in the synthesis of various chemical structures (Salionov, 2015).
Triazole-based compounds have been utilized in the development of materials for organic light-emitting diodes (OLEDs). Their good thermal and morphological stabilities, high photoluminescence quantum yields, and efficient device performances highlight their potential in electronic applications (Jin et al., 2020).
Triazole derivatives have been explored in the context of environmentally benign chemical synthesis, particularly in C–N bond formation processes. This includes the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives via ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides (Wang et al., 2016).
Triazole-based electropolymers have been employed as functional materials for modifying conductive surfaces, particularly in the context of anchoring ferrocene moieties at glassy carbon surfaces (Coates et al., 2012).
Copper(I) complexes incorporating amido-triazole ligands have been studied for their photoluminescent properties, with potential applications in lighting and display technologies (Manbeck et al., 2011).
Triazole-based ligands have been synthesized and evaluated for their use in ethylene polymerization, demonstrating high activity and excellent thermal stability (Wu et al., 2021).
properties
IUPAC Name |
3-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)15-7-13-14-11(15)9-4-3-5-10(12)6-9/h3-8H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYWRSKAXZMNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868759.png)




![(1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7868818.png)

